Zaltoprofen β-D-Glucuronide
Description
Properties
Molecular Formula |
C₂₃H₂₂O₉S |
|---|---|
Molecular Weight |
474.48 |
Synonyms |
β-D-Glucopyranuronic Acid 1-[10,11-Dihydro-α-methyl-10-oxodibenzo[b,f]thiepin-2-acetate] |
Origin of Product |
United States |
Enzymology of Zaltoprofen Glucuronidation
Identification of UGT Isoforms Involved in Zaltoprofen (B1682368) β-D-Glucuronide Formation
The formation of Zaltoprofen β-D-Glucuronide is not a uniform process across the UGT superfamily; rather, it is primarily driven by specific isoforms with varying catalytic efficiencies. Research has focused on identifying these key enzymes to better predict the drug's metabolism.
Studies have consistently identified UGT2B7 as the principal enzyme responsible for the glucuronidation of zaltoprofen. nih.gov UGT2B7, a key member of the UGT2B subfamily, is known to metabolize a wide array of compounds, including several other NSAIDs. nih.govwikipedia.org In vitro experiments have demonstrated that UGT2B7 exhibits the highest catalytic activity towards zaltoprofen compared to other UGT isoforms. nih.gov When zaltoprofen was incubated with a panel of recombinant human UGT isoforms, the most significant metabolic activity was observed with UGT2B7. nih.gov Specifically, incubations with microsomes expressing UGT2B7 resulted in a 53.0% reduction of the initial zaltoprofen concentration, a stark contrast to the minimal metabolism (less than 10% reduction) seen with other UGT isoforms. nih.gov This highlights the predominant role of UGT2B7 in the formation of this compound under physiological conditions. nih.gov
| UGT Isoform | Relative Contribution to Zaltoprofen Glucuronidation | Research Finding |
| UGT2B7 | Predominant | Catalytic ability is approximately 7 times greater than UGT1A3. nih.gov Responsible for a 53.0% reduction in zaltoprofen concentration in recombinant systems. nih.gov |
| UGT1A3 | Minor | Exhibits some catalytic activity, but significantly less than UGT2B7. nih.gov |
| Other UGTs | Negligible | Showed minimal zaltoprofen metabolism (<10% reduction) in recombinant systems. nih.gov |
Kinetic Characterization of Zaltoprofen Glucuronidation by UGTs
The efficiency and rate of zaltoprofen glucuronidation are determined by the kinetic parameters of the UGT enzymes involved. While comprehensive kinetic data for zaltoprofen remains to be fully elucidated in publicly available literature, the principles of enzyme kinetics provide a framework for understanding this metabolic pathway.
Determination of Enzyme Kinetic Parameters
The relationship between the rate of an enzyme-catalyzed reaction and the concentration of the substrate is described by Michaelis-Menten kinetics. The key parameters derived from this model are the Michaelis constant (Km) and the maximum reaction velocity (Vmax). Km represents the substrate concentration at which the reaction rate is half of Vmax, and it is an inverse measure of the enzyme's affinity for the substrate. Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate.
For other substrates of UGT2B7, the primary enzyme in zaltoprofen metabolism, kinetic parameters have been determined. For example, the glucuronidation of diclofenac (B195802) by UGT2B7*1 follows Michaelis-Menten kinetics nih.gov. Similarly, morphine glucuronidation by UGT2B7 exhibits atypical kinetics that can be described by a biphasic Michaelis-Menten model, suggesting a more complex interaction between the enzyme and the substrate xenotech.com. These examples highlight the methodologies used to characterize UGT2B7 activity, which would be applicable to detailed studies of zaltoprofen.
Below is a representative table illustrating how such data would be presented:
| UGT Isoform | Substrate | Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μL/min/mg protein) |
| UGT2B7 | Zaltoprofen | Data not available | Data not available | Data not available |
| UGT1A3 | Zaltoprofen | Data not available | Data not available | Data not available |
This table is for illustrative purposes to show the format of enzyme kinetic data. Specific values for zaltoprofen are not currently available in the public domain.
Substrate Specificity and Affinity Considerations in Zaltoprofen Conjugation
Research has identified UGT2B7 as the principal enzyme responsible for the glucuronidation of zaltoprofen nih.gov. In studies using human liver microsomes and cDNA-expressed UGT isoforms, UGT2B7 demonstrated the most significant metabolic activity towards zaltoprofen nih.gov. The UGT1A3 isoform has also been shown to contribute to this process, but to a much lesser extent nih.gov. The pronounced specificity of UGT2B7 for zaltoprofen indicates a high affinity of the enzyme's active site for the drug's molecular structure. UGT enzymes, in general, are known to metabolize a wide array of compounds, but individual isoforms exhibit distinct substrate preferences nih.gov. The efficient conjugation of zaltoprofen by UGT2B7 underscores the structural compatibility between this particular NSAID and the enzyme.
Stereoselective Aspects of Zaltoprofen Glucuronidation
Zaltoprofen is a chiral compound, existing as two enantiomers (mirror-image isomers) that may exhibit different pharmacological and metabolic profiles. The stereochemistry of a drug can significantly influence its interaction with enzymes, leading to stereoselective metabolism.
Enantiomeric Considerations in the Biosynthesis of Zaltoprofen Glucuronide
While direct studies on the enantioselective biosynthesis of Zaltoprofen Glucuronide are limited, the differential effects of zaltoprofen enantiomers suggest that their metabolic pathways, including glucuronidation, may also be stereoselective. The formation of acyl glucuronides from chiral NSAIDs can be a stereoselective process, where one enantiomer is preferentially metabolized over the other mdpi.com. This can be due to differences in how each enantiomer binds to the active site of the UGT enzyme. The spatial arrangement of the functional groups in each enantiomer can lead to variations in the stability of the enzyme-substrate complex and the subsequent rate of glucuronide formation.
Impact of Stereochemistry on UGT-Mediated Formation and Reactivity
The three-dimensional structure of a drug molecule is a critical determinant of its interaction with metabolic enzymes. For chiral drugs like zaltoprofen, the orientation of substituents around the chiral center can affect the affinity for and the catalytic activity of UGT enzymes xenotech.comaalto.fi. It is plausible that UGT2B7 exhibits a preference for one zaltoprofen enantiomer, leading to a faster rate of glucuronidation for that specific isomer. Such stereoselectivity in metabolism can have significant implications, as it can lead to different plasma concentrations and durations of action for the individual enantiomers. Although not directly studying zaltoprofen, research on other NSAIDs like ketoprofen (B1673614) has shown stereoselective differences in the reactivity of their glucuronide metabolites nih.gov.
Biochemical Pathways and Reactions of Zaltoprofen β D Glucuronide
Reversibility of Glucuronidation: β-Glucuronidase Activity
Mammalian β-Glucuronidases and Their Hydrolytic Function
Glucuronidation is a critical phase II metabolic pathway where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to various substrates, including drugs like zaltoprofen (B1682368). sigmaaldrich.comnih.gov This process typically increases the water solubility of the compound, facilitating its excretion from the body and is generally considered a detoxification step. nih.govcovachem.com
However, this conjugation can be reversed by the action of β-glucuronidases (βGLU), a type of hydrolase enzyme widely distributed in mammalian tissues, particularly within lysosomes. nih.gov Mammalian β-glucuronidase catalyzes the hydrolysis of the β-D-glucuronide conjugate, cleaving the glycosidic bond to release the original aglycone (the parent drug) and D-glucuronic acid. covachem.comnih.gov This deconjugation process effectively reactivates the compound. nih.govmicroba.com The catalytic mechanism is understood to be a two-step process, where a glutamic acid residue in the enzyme's active site acts as a nucleophile. nih.gov The hydrolytic action of mammalian β-glucuronidases can contribute to the enterohepatic recirculation of drugs, a process where a drug metabolite is excreted into the bile, hydrolyzed back to the parent drug in the intestine, and then reabsorbed. nih.govyoutube.com
Gut Microbial β-Glucuronidases (gmGUS) and Hydrolysis in the Enteric Environment
The human gut is inhabited by a complex community of microorganisms that produce a vast array of enzymes, including microbial β-glucuronidases (gmGUS). nih.govresearchgate.net These bacterial enzymes play a significant role in the metabolism and disposition of many xenobiotics, including nonsteroidal anti-inflammatory drugs (NSAIDs) like zaltoprofen. nih.govnih.gov
After zaltoprofen is metabolized in the liver to Zaltoprofen β-D-Glucuronide, the conjugate can be transported with bile into the intestinal lumen. youtube.comnih.govresearchgate.net Here, it encounters gmGUS produced by gut bacteria such as Firmicutes and Bacteroidetes. nih.gov These enzymes hydrolyze the glucuronide, releasing the active zaltoprofen. microba.comnih.govnih.gov The liberated parent drug can then be reabsorbed from the intestine back into the systemic circulation. youtube.comnih.govnih.govresearchgate.net This cycle, known as enterohepatic circulation, effectively prolongs the half-life and exposure of the host to the drug. youtube.comnih.govresearchgate.net This increased and prolonged local exposure in the gastrointestinal tract is believed to contribute to the intestinal damage sometimes associated with NSAID use. nih.govresearchgate.net The activity of these microbial enzymes is not uniform and can be influenced by various factors, including an individual's diet and the specific composition of their gut microbiota. nih.govfrontiersin.org
Enzymatic Properties and Substrate Specificity of β-Glucuronidases Relevant to this compound Hydrolysis
β-Glucuronidases are a diverse group of enzymes with properties that vary depending on their origin. sigmaaldrich.comcovachem.com The efficiency of hydrolysis of a glucuronide conjugate, such as this compound, is dependent on several factors, including enzyme source, pH, and temperature. researchgate.netclinpgx.orgsigmaaldrich.com
The pH optimum for β-glucuronidase activity is a critical parameter. Mammalian lysosomal β-glucuronidases typically exhibit maximum activity at an acidic pH, generally between 4.5 and 5.5. imcstips.comwur.nl In contrast, β-glucuronidases from bacterial sources, like those found in the gut, may have optimal activity at a more neutral pH, closer to the conditions of the intestinal environment. mdpi.com The substrate specificity can also differ, although acyl glucuronides are generally recognized as substrates. imcstips.comsigmaaldrich.com The rate of hydrolysis can be influenced by the specific chemical structure of the aglycone part of the molecule. imcstips.comsigmaaldrich.com For instance, studies comparing various drug glucuronides have shown significant differences in hydrolysis efficiency under the same conditions. sigmaaldrich.comimcstips.com
| Enzyme Source | Typical pH Optimum | General Characteristics |
|---|---|---|
| Mammalian (e.g., Bovine Liver) | 4.5 - 5.5 | Lysosomal enzyme, functions in acidic intracellular compartments. wur.nlnih.gov |
| Bacterial (e.g., E. coli) | 6.0 - 7.5 | Functions in the more neutral pH of the gut environment; crucial for enterohepatic circulation. sigmaaldrich.commdpi.com |
| Molluscan (e.g., Abalone, Helix pomatia) | 4.5 - 6.5 | Often used in laboratory settings for analytical hydrolysis; may contain other enzymatic activities like sulfatase. sigmaaldrich.comimcstips.comsigmaaldrich.com |
Mechanistic Studies of Covalent Adduct Formation by this compound
Interaction with Endogenous Proteins (e.g., UGTs, plasma proteins)
This compound, as an acyl glucuronide, is recognized as a potentially reactive metabolite. researchgate.netnih.govnih.gov Unlike other types of glucuronides (e.g., phenolic glucuronides), the ester linkage in acyl glucuronides is electrophilic and susceptible to nucleophilic attack. mdpi.comliverpool.ac.uk This reactivity allows them to form covalent bonds with endogenous macromolecules, particularly proteins. mdpi.comnih.gov
Key targets for this covalent adduction include high-abundance plasma proteins, with human serum albumin (HSA) being a primary site of binding. liverpool.ac.uknih.govnih.gov The nucleophilic amino acid residues on the protein surface, such as lysine (B10760008), can react with the acyl glucuronide. mdpi.comnih.gov In addition to plasma proteins, enzymes involved in the glucuronidation process itself, namely UDP-glucuronosyltransferases (UGTs), have also been identified as targets for covalent modification by their own acyl glucuronide products. nih.govmdpi.com The formation of these drug-protein adducts is a significant event, as the modification of a protein's structure can potentially alter its biological function or trigger an immune response. researchgate.netclinpgx.org Studies with other NSAIDs like ibuprofen (B1674241) have confirmed the formation of such protein adducts in vivo. nih.gov
Mechanistic Insights into Protein Adduction (Transacylation, Glycation)
The covalent binding of acyl glucuronides to proteins is understood to occur through two principal chemical mechanisms: transacylation and glycation. liverpool.ac.uknih.govnih.gov
Transacylation: This is a direct pathway where a nucleophilic group on a protein, such as the ε-amino group of a lysine residue, attacks the electrophilic carbonyl carbon of the acyl glucuronide's ester bond. liverpool.ac.uknih.gov This reaction results in the formation of a stable amide linkage between the drug (aglycone) and the protein, with the concurrent displacement and release of the glucuronic acid moiety. liverpool.ac.ukresearchgate.net
Glycation: This mechanism is more indirect and complex. liverpool.ac.uknih.gov It is initiated by the intramolecular rearrangement of the acyl glucuronide, a process known as acyl migration. The aglycone (zaltoprofen) migrates from its initial C-1 position on the glucuronic acid ring to the hydroxyl groups at the C-2, C-3, or C-4 positions. liverpool.ac.uknih.govresearchgate.net These positional isomers can then undergo tautomerization to open the glucuronic acid ring, exposing a reactive aldehyde group. nih.govresearchgate.net This aldehyde can then react with a protein's primary amine group (e.g., lysine) to form a Schiff base (or imine). nih.govresearchgate.net The Schiff base can subsequently undergo an Amadori rearrangement to form a more stable ketoamine adduct. nih.govresearchgate.net In this glycation pathway, the glucuronic acid moiety is retained as part of the final protein adduct. nih.gov
Structure-Reactivity Relationships in Acyl Glucuronide Adduct Formation
The propensity of an acyl glucuronide to form protein adducts is not uniform across all compounds but is significantly influenced by the chemical structure of the parent drug. researchgate.netrsc.org The stability and reactivity of the glucuronide metabolite are governed by both steric and electronic factors of the aglycone. liverpool.ac.ukresearchgate.net
Comparative studies of different acyl glucuronides have demonstrated that these structural differences lead to distinct patterns of reactivity and protein binding. liverpool.ac.uk For instance, the relatively low level of protein adducts observed in vivo for ibuprofen is thought to be a consequence of the greater chemical stability of its acyl glucuronide compared to those of other NSAIDs. nih.gov Therefore, the specific structure of zaltoprofen will dictate the inherent stability and covalent binding potential of its β-D-glucuronide metabolite.
Analytical and Methodological Approaches for Zaltoprofen β D Glucuronide Research
Advanced Chromatographic Techniques for Separation and Quantification
Chromatographic methods are fundamental for isolating Zaltoprofen (B1682368) β-D-Glucuronide from complex biological matrices such as plasma and urine, thereby enabling its precise quantification.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a premier analytical platform for the sensitive and selective quantification of drug metabolites, including glucuronides. scispace.comresearchgate.net This technique offers significant advantages over older methods that required enzymatic or chemical hydrolysis of the glucuronide, as it allows for the direct measurement of the intact conjugate. scispace.comresearchgate.net This direct approach simplifies sample preparation, improves accuracy, and enables the differentiation of glucuronide isomers. scispace.com
For the analysis of zaltoprofen and its metabolites, LC-MS/MS methods have been developed and validated, demonstrating high sensitivity and specificity. semanticscholar.orgmdpi.com These methods typically employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides excellent selectivity by monitoring specific precursor-to-product ion transitions. scielo.org.mx The use of isotopically labeled internal standards can further enhance the accuracy of quantification by compensating for matrix effects. scielo.org.mx
A typical LC-MS/MS workflow for Zaltoprofen β-D-Glucuronide analysis involves:
Sample Preparation: Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) are commonly used to isolate the analyte from biological fluids. mdpi.comsemanticscholar.org
Chromatographic Separation: A reversed-phase C18 column is often employed to separate this compound from other endogenous and exogenous compounds. semanticscholar.orgscielo.org.mx
Mass Spectrometric Detection: Electrospray ionization (ESI) is a common ionization technique used for the analysis of polar compounds like glucuronides. semanticscholar.org
The high selectivity and sensitivity of LC-MS/MS make it the gold standard for pharmacokinetic studies of zaltoprofen and the quantification of its glucuronide metabolite. mdpi.com
Both High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are widely used for the analysis of zaltoprofen and its glucuronide metabolite. semanticscholar.orgresearchgate.net UHPLC, with its use of smaller particle size columns, offers several advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.
Several reversed-phase HPLC (RP-HPLC) methods have been developed for the determination of zaltoprofen in bulk drug and pharmaceutical formulations. scholarsresearchlibrary.com These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. scholarsresearchlibrary.commagtechjournal.com Detection is often performed using a UV detector at a wavelength where zaltoprofen exhibits maximum absorbance, such as 331 nm or 232 nm. scholarsresearchlibrary.com
A comparative study of UPLC-MS/MS and HPLC-UV methods for the determination of zaltoprofen in human plasma highlighted the superior sensitivity of the UPLC-MS/MS method. semanticscholar.org The calibration range for zaltoprofen was 0.005–10 µg/mL for UPLC-MS/MS, compared to 0.05–20 µg/mL for HPLC-UV. semanticscholar.org
| Parameter | HPLC-UV | UPLC-MS/MS |
|---|---|---|
| Column | Zorbax ODS (250 × 4.6 mm, 5 µm) researchgate.net | KINETEX core–shell C18 (50 × 2.1 mm, 1.7 µm) semanticscholar.org |
| Mobile Phase | 1% aqueous acetic acid/ACN/methanol (36/60/4, v/v/v) semanticscholar.org | 0.1% aqueous formic acid with 0.5% of 10 mM ammonium formate and ACN (gradient) semanticscholar.org |
| Flow Rate | 1.0 mL/min semanticscholar.org | 0.3 mL/min semanticscholar.org |
| Detection | UV at 330 nm semanticscholar.org | Triple quadrupole MS (ESI, MRM) semanticscholar.org |
| Calibration Range | 0.05–20 µg/mL semanticscholar.org | 0.005–10 µg/mL semanticscholar.org |
Zaltoprofen is a chiral compound, and its enantiomers can exhibit different pharmacological and toxicological properties. researchgate.net Consequently, the stereoselective analysis of its glucuronide metabolites is of significant interest. Chiral separation of zaltoprofen and its metabolites can be achieved using various HPLC techniques.
One approach involves the use of chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have been shown to be effective in separating the enantiomers of profens. mdpi.com The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. The composition of the mobile phase, including the type of organic modifier and the presence of additives, can significantly influence the enantioseparation. mdpi.com
Another technique for chiral separation is the use of chiral mobile phase additives (CMPAs). For instance, norvancomycin has been used as a CMPA to separate the enantiomers of ketoprofen (B1673614) on an achiral C8 column. nih.gov
A validated RP-HPLC method for the direct determination of (+)- and (-)-zaltoprofen glucuronide in rat hepatic microsomes has been developed. researchgate.net This method demonstrated good linearity for both enantiomers in the concentration range of 0.15 to 31.13 μM, with a lower limit of quantification of 0.15 μM. researchgate.net Such methods are essential for studying the stereoselective metabolism and pharmacokinetics of zaltoprofen.
| Technique | Stationary Phase | Mobile Phase/Additive | Analyte | Reference |
|---|---|---|---|---|
| Chiral Stationary Phase | Lux Amylose-2 | Water/acetonitrile/acetic acid (50/50/0.1, v/v/v) | Dexketoprofen | mdpi.com |
| Chiral Mobile Phase Additive | Hypersil BDS C8 | Acetonitrile-TEAA buffer with 2.0 mM norvancomycin | Ketoprofen | nih.gov |
| Reversed-Phase HPLC | Not specified | Not specified | (+)- and (-)-zaltoprofen glucuronide | researchgate.net |
Mass Spectrometric Approaches for Structural Elucidation and Identification
Mass spectrometry plays a pivotal role in the structural elucidation and identification of drug metabolites.
Tandem mass spectrometry (MS/MS) is a powerful tool for characterizing the structure of glucuronide conjugates. Collision-induced dissociation (CID) is a commonly used fragmentation technique in MS/MS. nih.govresearchgate.net A characteristic fragmentation pattern for many glucuronides involves the neutral loss of the glucuronic acid moiety (176 Da). nih.govuab.edu This neutral loss can be used as a diagnostic tool to screen for the presence of glucuronide conjugates in a sample. nih.gov
The fragmentation of the aglycone portion of the molecule can provide further structural information, aiding in the identification of the parent drug. However, CID can sometimes lead to the loss of labile functional groups, making it challenging to pinpoint the exact site of glucuronidation. sciex.comcellculturedish.com
The fragmentation behavior of glucuronides can be influenced by their structure. For example, in the case of triterpenoid saponin glucuronides, the fragmentation patterns were found to change significantly based on structural variations in the glucuronyl residue. nih.gov
Electron activated dissociation (EAD) is a newer, alternative fragmentation technique that has shown significant advantages over CID for the structural elucidation of glucuronides. nih.govresearchgate.net EAD is a "softer" fragmentation method that often preserves the labile glucuronide linkage, allowing for more precise localization of the conjugation site. sciex.comcellculturedish.comsciex.com
In contrast to CID, which may cleave the bond between the aglycone and the glucuronic acid, EAD can induce fragmentation within the aglycone while leaving the glucuronide moiety intact. sciex.comsciex.com This provides more informative fragment ions that can be used to definitively identify the site of glucuronidation. nih.govresearchgate.netsciex.com
Studies have shown that EAD can successfully differentiate between isomeric glucuronides, a task that is often challenging with CID alone. sciex.comtechnologynetworks.com This capability is crucial for accurately characterizing the metabolic profile of a drug.
The benefits of EAD for glucuronide analysis include:
Preservation of Labile Bonds: EAD helps to keep the glucuronide moiety attached to the aglycone during fragmentation. technologynetworks.com
Site-Specific Identification: It allows for the unambiguous determination of the glucuronidation site. nih.govresearchgate.netsciex.com
Differentiation of Isomers: EAD can distinguish between structurally similar metabolite isomers. technologynetworks.com
The combination of advanced chromatographic separation techniques with powerful mass spectrometric methods like EAD provides a comprehensive analytical toolkit for the detailed study of this compound and other drug metabolites.
High-Resolution Mass Spectrometry for Metabolite Characterization
High-resolution mass spectrometry (HRMS) is a powerful analytical technique for the characterization of drug metabolites, including this compound. mdpi.com HRMS provides high-resolution and accurate mass data, which is crucial for determining the elemental composition of the metabolite and distinguishing it from other endogenous and exogenous compounds in biological matrices. mdpi.com
In the context of this compound research, HRMS coupled with liquid chromatography (LC-HRMS) is the method of choice. This combination allows for the separation of the glucuronide from its parent drug and other metabolites prior to mass analysis, ensuring accurate identification and characterization. The high mass accuracy of HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, enables the confident identification of the glucuronide conjugate by matching the measured mass to the theoretical mass of this compound.
Furthermore, tandem mass spectrometry (MS/MS) capabilities of HRMS instruments are utilized to obtain structural information. By inducing fragmentation of the protonated or deprotonated molecule of this compound, characteristic fragment ions are generated. The fragmentation pattern, particularly the neutral loss of the glucuronic acid moiety (176 Da), provides definitive evidence for the presence of a glucuronide conjugate.
| Feature | Description | Relevance to this compound |
| High Mass Accuracy | Provides exact mass measurements with low ppm error. | Allows for the confident determination of the elemental composition of the metabolite. |
| High Resolution | Ability to distinguish between ions with very similar mass-to-charge ratios. | Separates the metabolite signal from interfering ions in complex biological samples. |
| Tandem MS (MS/MS) | Enables structural elucidation through fragmentation analysis. | Confirms the identity of the glucuronide through characteristic neutral loss and fragment ions. |
Sample Preparation Strategies for Glucuronide Analysis in Research Matrices
The analysis of this compound in biological matrices such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances and concentrate the analyte. scispace.com The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the analytical method used for detection. scispace.com
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. scispace.com For the analysis of this compound, LLE can be employed to extract the metabolite from aqueous biological fluids. scispace.com
The efficiency of LLE for glucuronides can be challenging due to their high polarity. scispace.com To improve the extraction recovery of this compound, several parameters need to be optimized, including the choice of organic solvent, the pH of the aqueous phase, and the addition of a salting-out agent. nih.gov Acidifying the sample can help to suppress the ionization of the carboxylic acid group of the glucuronic acid moiety, thereby increasing its partitioning into the organic phase. scispace.com
A study on the determination of zaltoprofen in human plasma utilized a manual-shaking-assisted dispersive liquid-liquid microextraction method. Optimal conditions were found to be 220 μL of C2H4Cl2 as the extraction solvent, a 5 mL aqueous solution of 3.75% w/v NaCl at pH 2.0, and manual shaking for 13 seconds. nih.gov While this study focused on the parent drug, similar principles would apply to the extraction of its glucuronide metabolite.
Solid-phase extraction is a widely used sample preparation technique that utilizes a solid sorbent to isolate analytes from a liquid sample. semanticscholar.org For the analysis of this compound, SPE offers a more selective and efficient alternative to LLE, with the potential for higher recovery and cleaner extracts. semanticscholar.org
The choice of the SPE sorbent is critical for the successful isolation of the glucuronide. Reversed-phase sorbents, such as C18 or polymeric materials, are commonly used for the extraction of moderately polar compounds like this compound from aqueous matrices. The methodology typically involves four steps: conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte.
Careful optimization of the wash and elution solvents is necessary to ensure good recovery of the glucuronide and efficient removal of matrix components. scispace.com Due to the hydrophilic nature of glucuronides, a high percentage of organic solvent in the wash step should be avoided to prevent premature elution of the analyte. scispace.com
Protein precipitation is a simple and rapid method for removing proteins from biological samples, particularly plasma and serum, prior to LC-MS analysis. sigmaaldrich.com This technique involves the addition of a protein precipitating agent, such as acetonitrile, methanol, or trichloroacetic acid, to the sample, followed by centrifugation to pellet the precipitated proteins. sigmaaldrich.comresearchgate.net The resulting supernatant, containing the analyte of interest, can then be directly injected into the LC-MS system or further processed. researchgate.net
For high-throughput analysis, protein precipitation can be performed in a 96-well plate format. nih.gov While protein precipitation is a straightforward technique, it may result in less clean extracts compared to LLE or SPE, and the potential for matrix effects in the LC-MS analysis should be carefully evaluated. researchgate.net
Direct injection methods, where the biological sample is injected into the LC-MS system with minimal or no sample preparation, are generally not suitable for the analysis of this compound in complex matrices due to the high risk of instrument contamination and significant matrix effects. researchgate.net
| Method | Principle | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Partitioning between two immiscible liquids. | Simple, low cost. scispace.com | Can be labor-intensive, may have lower recovery for polar analytes. nih.gov |
| Solid-Phase Extraction | Adsorption onto a solid sorbent followed by elution. | High selectivity and recovery, cleaner extracts. semanticscholar.org | Can be more expensive and require method development. |
| Protein Precipitation | Removal of proteins by precipitation. | Simple, fast, suitable for high-throughput. sigmaaldrich.comnih.gov | Less clean extracts, potential for matrix effects. researchgate.net |
In Vitro Assay Development and Validation for Zaltoprofen Glucuronidation and Hydrolysis Research
In vitro assays are crucial for studying the glucuronidation of zaltoprofen and the hydrolysis of its glucuronide metabolite. These assays typically utilize subcellular fractions, such as liver microsomes, or recombinant enzymes to investigate the metabolic pathways and kinetics. nih.govspringernature.com
The development of a robust and reliable in vitro assay for zaltoprofen glucuronidation requires the careful optimization of several incubation parameters to ensure physiologically relevant and reproducible results.
pH: The activity of UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation, is pH-dependent. nih.gov The optimal pH for the glucuronidation of acidic compounds can be lower than physiological pH, while for basic compounds, it can be higher. nih.gov For zaltoprofen, which is an acidic drug, the incubation pH should be optimized around the physiological pH of 7.4, but a range of pH values should be tested to determine the optimal condition for the specific UGT isoforms involved. nih.gov
Temperature: In vitro glucuronidation assays are typically conducted at 37°C to mimic physiological conditions. nih.govmdpi.com Maintaining a constant and accurate temperature throughout the incubation is critical for obtaining consistent results.
Time: The incubation time should be optimized to ensure that the reaction proceeds within the linear range, where the rate of metabolite formation is proportional to time. This is typically determined by conducting a time-course experiment.
Buffer: The choice of buffer and its concentration can influence enzyme activity. Phosphate buffers are commonly used in in vitro metabolism studies. mdpi.com For instance, a study on zaltoprofen metabolism used a 40 mM Tris-HCl buffer (pH 7.4) for studies with CYP isoforms and a 0.1 M Tris-0.1 M HCl buffer (pH 7.4) for studies with human liver microsomes. nih.gov
For hydrolysis research, which often involves the use of β-glucuronidase, the incubation conditions, particularly pH, must be optimized for the specific enzyme source. For example, β-glucuronidase from Helix pomatia requires heating for an extended period, whereas recombinant enzymes can be more efficient at room temperature with shorter incubation times. mdpi.com A study on the hydrolysis of desomorphine-glucuronide showed that while all tested methods achieved complete hydrolysis under optimal conditions, their efficiency varied under challenging conditions. nih.gov
| Parameter | Typical Range | Rationale |
| pH | 6.5 - 8.0 | UGT enzyme activity is pH-dependent. nih.gov |
| Temperature | 37°C | Mimics physiological conditions. nih.govmdpi.com |
| Incubation Time | 0 - 120 min | To ensure the reaction is in the linear range. |
| Buffer System | Tris-HCl, Phosphate | To maintain a stable pH and provide a suitable ionic environment. nih.govmdpi.com |
Use of Recombinant Enzymes and Subcellular Fractions
To identify the specific enzymes responsible for the metabolism of zaltoprofen into its glucuronide conjugate, researchers utilize in vitro systems containing human liver microsomes and recombinant human enzymes. nih.gov Human liver microsomes serve as a key subcellular fraction as they are rich in drug-metabolizing enzymes, particularly UDP-glucuronosyltransferases (UGTs), which are crucial for the glucuronidation process. nih.gov
Studies have employed cDNA-expression systems to produce recombinant human UGTs, allowing for the precise identification of the isoforms involved in zaltoprofen's metabolic pathway. nih.gov Research demonstrated that while multiple UGT isoforms are present in the liver, UGT2B7 is the primary catalyst for the glucuronidation of zaltoprofen. nih.gov The ability of UGT2B7 to conjugate zaltoprofen was found to be approximately seven times greater than that of another isoform, UGT1A3, indicating that UGT2B7 is the main contributor to the formation of this compound under physiological conditions. nih.gov
Table 1: Relative Activity of Recombinant UGT Isoforms in Zaltoprofen Glucuronidation
| UGT Isoform | Relative Glucuronidation Ability |
|---|---|
| UGT2B7 | High (~7x greater than UGT1A3) |
| UGT1A3 | Low |
Development of Enzyme Activity and Inhibition Assays
The development of specific enzyme activity and inhibition assays is fundamental to quantifying the kinetics of this compound formation and understanding potential drug interactions. These assays are designed to measure the rate at which zaltoprofen is metabolized and how this rate is affected by the presence of selective enzyme inhibitors. nih.gov
In the context of zaltoprofen metabolism, inhibition assays have been conducted using human liver microsomes to evaluate the impact of various selective CYP inhibitors. nih.gov For instance, the metabolism of zaltoprofen was significantly inhibited by sulphaphenazole, a known selective inhibitor of CYP2C9, in a concentration-dependent manner. nih.gov At a concentration of 5 µM, sulphaphenazole reduced zaltoprofen metabolism to just 14.6% of the control level, confirming the primary role of CYP2C9 in one of its metabolic pathways. nih.gov Other inhibitors for different CYP isoforms, such as ketoconazole (CYP3A4), omeprazole (CYP2C19), and diethyldithiocarbamate (CYP2E1), showed only slight or negligible inhibition. nih.gov
These assays typically involve incubating the substrate (zaltoprofen) with a source of enzymes (like liver microsomes or recombinant enzymes) and cofactors, then adding a potential inhibitor. The rate of metabolite formation is then measured, often using chromatographic techniques, and compared to a control group without the inhibitor. The data generated from these assays, including IC50 values, are crucial for predicting potential drug-drug interactions in a clinical setting. mdpi.com
Furthermore, the activity of β-glucuronidase, the enzyme that hydrolyzes this compound back to zaltoprofen, can be evaluated using fluorogenic or chromogenic substrates. nih.gov While not specific to zaltoprofen, these general assays help in understanding the stability of the glucuronide conjugate in environments where these enzymes are active, such as the gut. nih.gov
Table 2: Effect of Selective CYP Inhibitors on Zaltoprofen Metabolism in Human Liver Microsomes
| Inhibitor | Target CYP Isoform | Concentration (µM) | Metabolism Remaining (% of Control) |
|---|---|---|---|
| Sulphaphenazole | CYP2C9 | 5 | 14.6% |
| Diethyldithiocarbamate | CYP2E1 | 25 | 83.5% |
| Omeprazole | CYP2C19 | 10 | 86.5% |
| Ketoconazole | CYP3A4 | 1 | 91.1% |
Comparative Glucuronidation Studies of Zaltoprofen β D Glucuronide
In Vitro Species Differences in Zaltoprofen (B1682368) Glucuronidation
The formation of zaltoprofen β-D-glucuronide is catalyzed by UDP-glucuronosyltransferases (UGTs), a superfamily of enzymes. The expression and activity of these enzymes can vary significantly across different species, leading to marked differences in metabolic profiles.
Studies have identified UGT2B7 as the primary enzyme responsible for the glucuronidation of zaltoprofen in humans, with UGT1A3 playing a minor role. nih.gov The UGT2B subfamily is known to catalyze the glucuronidation of various endogenous and exogenous compounds, including other NSAIDs. nih.gov
The expression levels and substrate specificities of UGT enzymes exhibit considerable interspecies variability. researchgate.net For instance, while UGT2B7 is a major UGT enzyme in human liver, the orthologous enzymes in preclinical species such as rats, mice, monkeys, and dogs can have different expression patterns and catalytic efficiencies. This can lead to significant differences in the rate of zaltoprofen glucuronidation. For example, in the case of diclofenac (B195802), another NSAID, the rate of glucuronidation in liver microsomes was found to be slowest in rats and highest in monkeys. mdpi.com Such differences in UGT expression and activity are critical considerations in preclinical drug development, as they can affect the pharmacokinetic profile of a drug.
For example, a study on diclofenac glucuronidation in liver microsomes from different species revealed substantial differences in kinetic parameters. The Vmax for diclofenac glucuronidation was highest in mouse liver microsomes, followed by human, dog, monkey, and rat. mdpi.com The Km values also showed a more than 5-fold difference among the species tested. mdpi.com Similarly, the glucuronidation of resveratrol (B1683913) showed species-dependent differences, with the dog being the animal model that most closely represented human metabolism. nih.gov These findings underscore the importance of conducting comparative kinetic studies to select the most appropriate animal model for predicting human pharmacokinetics.
| Species | Vmax (nmol/min/mg) | Km (μM) | Clint (Vmax/Km) (μL/min/mg) |
|---|---|---|---|
| Human | 6.66 ± 0.33 | 59.5 ± 7.79 | 0.12 ± 0.02 |
| Monkey | 3.88 ± 0.15 | 17.90 ± 2.59 | 0.22 ± 0.01 |
| Dog | 5.05 ± 0.42 | 41.45 ± 10.21 | 0.13 ± 0.01 |
| Mouse | 7.22 ± 0.28 | 91.85 ± 8.05 | 0.08 ± 0.01 |
| Rat | 0.83 ± 0.04 | 24.03 ± 4.26 | 0.03 ± 0.01 |
Comparative β-Glucuronidase Activity Across Biological Sources
Once formed, this compound can be hydrolyzed back to the parent drug by β-glucuronidases. These enzymes are present in both mammalian tissues and the gut microbiota, and their activity can significantly impact the disposition of zaltoprofen.
Mammalian β-glucuronidase, encoded by the GUSB gene, is primarily located in the lysosomes of cells. wikipedia.org In contrast, microbial β-glucuronidases are produced by a wide range of bacteria residing in the gut. frontiersin.org A key structural difference between mammalian and microbial β-glucuronidases is the presence of a "bacterial loop" in the microbial enzymes, which is absent in their mammalian counterparts. frontiersin.orgnih.gov This structural distinction allows for the development of selective inhibitors that target microbial β-glucuronidases without affecting the host enzyme. frontiersin.org
Functionally, both types of enzymes catalyze the cleavage of the glucuronic acid moiety. However, the activity of microbial β-glucuronidases in the gut has a profound effect on the enterohepatic recirculation of drugs like zaltoprofen. By deconjugating this compound in the intestine, gut microbial enzymes can release the active parent drug, which can then be reabsorbed, prolonging its half-life and systemic exposure. nih.gov
The composition and metabolic activity of the gut microbiota, including β-glucuronidase activity, are known to vary significantly between different host species and even among individuals of the same species. ucc.ie Factors influencing this variability include host genetics, age, and sex. ucc.ieplos.org For instance, studies in mice have shown that β-glucuronidase activity can be influenced by the mouse strain, and that it can vary with age and between sexes. ucc.ie In humans, the level of β-glucuronidase in the gut has been observed to be higher in males than in females. nih.gov
This variability in gut microbial β-glucuronidase activity can lead to differences in the extent of deconjugation and reabsorption of zaltoprofen, contributing to interindividual differences in its pharmacokinetic profile.
| Factor | Observed Effect |
|---|---|
| Host Species | Differences in gut microbiota composition lead to varying levels of β-glucuronidase activity. |
| Host Genetics | Different genetic backgrounds can influence the composition of the gut microbiota and its enzymatic activities. ucc.ie |
| Age | Enzymatic activity can change with age, with some studies showing a reduction in β-glucuronidase activity in older individuals. ucc.ie |
| Sex | Sex-based differences have been observed, with males sometimes exhibiting higher β-glucuronidase activity. ucc.ienih.gov |
| Diet | Dietary components can modulate the composition and metabolic function of the gut microbiota. |
| Antibiotic Use | Antibiotics can significantly alter the gut microbiota, leading to reduced β-glucuronidase activity. ucc.ie |
Comparison with Other Non-Steroidal Anti-Inflammatory Drug (NSAID) Acyl Glucuronides
Zaltoprofen belongs to the class of NSAIDs that contain a carboxylic acid group, which is the site of glucuronidation. The resulting metabolites are known as acyl glucuronides. Acyl glucuronides of many NSAIDs are known to be chemically reactive metabolites that can covalently bind to proteins. mdpi.com This reactivity is a potential concern as it has been implicated in the toxicity of some carboxylic acid-containing drugs. ox.ac.uk
Similarities and Differences in Glucuronidation Pathways of NSAIDs
The glucuronidation of non-steroidal anti-inflammatory drugs (NSAIDs) is a primary metabolic pathway for their elimination, catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. nih.gov While the formation of an acyl glucuronide is a common feature for NSAIDs containing a carboxylic acid moiety, the specific UGT isoforms involved can vary significantly, highlighting both similarities and differences in their metabolic pathways.
Zaltoprofen glucuronidation is primarily mediated by the UGT2B7 isoform, with minor contributions from UGT1A3. nih.gov UGT2B7 is a key enzyme in the UGT2B subfamily, which is known to catalyze the glucuronidation of various endogenous compounds and xenobiotics, including drugs with carboxylic acid groups. nih.gov
The reliance on UGT2B7 is a shared characteristic with several other NSAIDs. For instance, diclofenac is a typical substrate for UGT2B7. researchgate.net The "profen" class of NSAIDs also shows significant metabolism by this enzyme; ketoprofen (B1673614) is a substrate for both UGT2B4 and UGT2B7, while flurbiprofen (B1673479) and naproxen (B1676952) are metabolized by UGT1A9 and UGT2B7. nih.govresearchgate.net However, the glucuronidation pathways are not exclusively dependent on UGT2B7. Multiple UGT enzymes are often involved in the hepatic metabolism of NSAIDs. nih.gov For example, the glucuronidation of ibuprofen (B1674241) involves UGTs 1A1, 1A3, 1A9, 2B4, and 2B7. nih.gov This demonstrates a key difference: some NSAIDs, like zaltoprofen, appear to have a more specific primary metabolizing enzyme, whereas others, like ibuprofen, are substrates for a broader range of UGT isoforms.
| NSAID | Primary UGT Isoforms Involved in Glucuronidation | Reference |
|---|---|---|
| Zaltoprofen | UGT2B7, UGT1A3 (minor) | nih.gov |
| Diclofenac | UGT2B7 | researchgate.net |
| Ibuprofen | UGT1A1, UGT1A3, UGT1A9, UGT2B4, UGT2B7 | nih.gov |
| Ketoprofen | UGT2B4, UGT2B7 | nih.govresearchgate.net |
| Naproxen | UGT1A9, UGT2B7 | nih.govresearchgate.net |
| Flurbiprofen | UGT1A9, UGT2B7 | nih.gov |
Comparative Reactivity and Stability Profiles of NSAID Acyl Glucuronides
Acyl glucuronides, including this compound, are a class of metabolites known for their chemical reactivity. nih.govclinpgx.org Unlike ether glucuronides, the 1-β-O-acyl glucuronide (1-β-O-AG) is an ester and is susceptible to two main non-enzymatic degradation pathways under physiological conditions: hydrolysis and intramolecular acyl migration. clinpgx.orgnih.gov
Hydrolysis: This reaction cleaves the ester bond, regenerating the parent drug (the aglycone). nih.gov
Acyl Migration: This is an intramolecular rearrangement where the acyl group moves from the C-1 position of the glucuronic acid moiety to the C-2, C-3, or C-4 hydroxyl groups, forming positional isomers (2-O, 3-O, and 4-O-AGs). nih.govnih.gov
These isomers are generally more stable against hydrolysis but are still reactive. researchgate.net The reactivity of acyl glucuronides, particularly the parent 1-β-O-AG and its isomers, can lead to the formation of covalent adducts with proteins through transacylation or glycation mechanisms. nih.govmdpi.com This covalent binding is hypothesized to be a potential mechanism underlying idiosyncratic drug toxicities associated with some carboxylic acid-containing drugs. nih.govdntb.gov.ua
The stability of NSAID acyl glucuronides varies depending on the chemical structure of the parent drug and can also be influenced by stereochemistry. mdpi.comxenotech.com For chiral NSAIDs, the acyl glucuronides of the R- and S-enantiomers can exhibit different stabilities. mdpi.com For example, studies on ketoprofen have indicated that the R-ketoprofen-AG has a higher rate of acyl migration compared to the S-ketoprofen-AG. mdpi.com The stability is often measured by the half-life (t½) of the 1-β-O-AG in a buffered solution at physiological pH. A shorter half-life indicates greater reactivity.
| NSAID Acyl Glucuronide | Observed Reactivity/Stability Characteristics | Reference |
|---|---|---|
| This compound | As a 1-β-O-acyl glucuronide, it is expected to be chemically reactive and undergo hydrolysis and acyl migration. | nih.gov |
| Diclofenac Acyl Glucuronide | Demonstrates significant reactivity and covalent binding to proteins. | mdpi.com |
| Ibuprofen Acyl Glucuronide | Undergoes both hydrolysis and acyl migration. Its stability is greater than that of the more reactive ibufenac (B14817) glucuronide. | nih.govxenotech.com |
| Ketoprofen Acyl Glucuronide | Exhibits stereoselective differences in reactivity, with the R-diastereomer showing higher instability and acyl migration rates. | mdpi.com |
| Tolmetin Acyl Glucuronide | Stability is pH-dependent, with acyl migration and hydrolysis rates varying. | mdpi.com |
Transport Mechanisms of Glucuronide Conjugates in Research Models
Endoplasmic Reticulum Membrane Transport Systems for Glucuronides
Firstly, the co-substrate for the reaction, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), is synthesized in the cytosol. nih.gov Due to its hydrophilic nature, UDPGA cannot freely diffuse across the ER membrane. Its entry into the ER lumen is mediated by a specific, carrier-mediated uptake process. nih.govresearchgate.net This transport of UDPGA into the ER is a prerequisite and can be a rate-limiting step for the glucuronidation reaction. researchgate.net
Once the glucuronide conjugate (e.g., this compound) is formed within the ER lumen, it must be exported back into the cytoplasm to reach the cell surface for efflux into the bloodstream or bile. nih.gov Glucuronides are generally polar, negatively charged molecules that are also unlikely to cross the ER membrane by simple diffusion. nih.gov Therefore, it is evident that specific transport systems are required to translocate the newly formed glucuronides from the ER lumen to the cytosol, although the specific transporters responsible for this step are not as well characterized as the plasma membrane transporters. nih.govsolvobiotech.com This sequential transport—UDPGA into the ER and the glucuronide conjugate out of the ER—is fundamental to the cellular processing of glucuronidated metabolites. solvobiotech.com
Role of Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs) in Preclinical Models
Once in the cytoplasm, the disposition of glucuronide conjugates is heavily dependent on uptake and efflux transporters located on the plasma membrane of cells, particularly in the liver and kidneys. nih.govhelsinki.fi In preclinical models, Organic Anion Transporting Polypeptides (OATPs) and Multidrug Resistance-Associated Proteins (MRPs) are recognized as key players in this process. nih.govhelsinki.fi
OATPs are uptake transporters, primarily responsible for transporting compounds from the blood into cells. In the liver, OATP1B1 and OATP1B3 are crucial for the uptake of a wide range of compounds, including many glucuronide metabolites, from the sinusoidal blood into hepatocytes. frontiersin.org In the kidney, Organic Anion Transporters (OATs), such as OAT1 and OAT3, mediate the uptake of organic anions from the blood into the proximal tubule cells for urinary excretion. nih.gov Research has shown that glucuronides of several NSAIDs, including diclofenac, ibuprofen, and naproxen, are potent inhibitors of OAT1 and OAT3, indicating a significant interaction with these renal uptake transporters. nih.govsigmaaldrich.com
MRPs are efflux transporters that move substrates out of cells. They play a critical role in excreting glucuronides into bile or back into the bloodstream.
MRP2 (ABCC2) is located on the apical (canalicular) membrane of hepatocytes and is a primary transporter for the biliary excretion of many glucuronide conjugates. frontiersin.org
MRP3 (ABCC3) is found on the basolateral (sinusoidal) membrane of hepatocytes and transports glucuronides out of the liver back into the bloodstream, allowing for their eventual renal elimination. nih.gov
MRP4 (ABCC4) is also located on the basolateral membrane and contributes to the efflux of glucuronides into the blood. frontiersin.org
| Transporter Family | Specific Transporter | Role in NSAID Glucuronide Disposition (Preclinical Models) | Examples of Interacting NSAID Glucuronides | Reference |
|---|---|---|---|---|
| Uptake Transporters | OATP1B1, OATP1B3 (Liver) | Mediate hepatic uptake from blood. Some NSAIDs are substrates or inhibitors. | Estradiol-17β-glucuronide (model substrate), Diclofenac | frontiersin.orgresearchgate.net |
| OAT1, OAT3 (Kidney) | Mediate renal uptake from blood. NSAID glucuronides can be potent inhibitors. | Diclofenac-Glu, Ibuprofen-Glu, Flurbiprofen-Glu, Naproxen-Glu | nih.govsigmaaldrich.com | |
| Efflux Transporters (MRPs) | MRP2 (ABCC2) | Apical efflux into bile (liver) and urine (kidney). | Mycophenolic acid-G, Telmisartan-G (general substrates) | frontiersin.org |
| MRP3 (ABCC3) | Basolateral efflux from hepatocytes back into blood. | Mycophenolic acid-G, Morphine-3-G (general substrates) | nih.gov | |
| MRP4 (ABCC4) | Basolateral efflux from hepatocytes back into blood. | Gemfibrozil-AG, Cabotegravir-G (general substrates) | frontiersin.org |
Future Research Directions and Methodological Advancements Pertaining to Zaltoprofen β D Glucuronide
Development of Novel Analytical Probes for Glucuronide Research
A significant frontier in understanding the biological role of Zaltoprofen (B1682368) β-D-glucuronide lies in the development of novel analytical probes capable of detecting and quantifying the activity of enzymes that process it, such as β-glucuronidases. These enzymes can cleave the glucuronide moiety, releasing the parent drug, and their activity is linked to various physiological and pathological states, including cancer and inflammation. bohrium.combioassaysys.com The design of sensitive and specific probes is crucial for elucidating these processes.
Future research will likely focus on several classes of analytical probes:
Fluorometric Probes: These probes are designed to be non-fluorescent until they are cleaved by β-glucuronidase, releasing a fluorescent compound. bioassaysys.comnih.gov This "turn-on" mechanism allows for highly sensitive detection of enzyme activity in real-time. nih.govabcam.com For zaltoprofen research, a probe could be synthesized by attaching a fluorophore to a glucuronic acid molecule, creating a substrate for β-glucuronidase. The increase in fluorescence upon cleavage would directly correlate with enzyme activity in various biological samples. abcam.com
Bioluminescent Probes: Similar to fluorescent probes, bioluminescent probes are activated by enzymatic cleavage to produce light. A notable example is a probe designed by caging the phenolic hydroxyl group of D-luciferin with a glucuronic acid moiety. bohrium.com In the presence of β-glucuronidase, D-luciferin is released, which then generates a strong bioluminescent signal in the presence of cofactors. bohrium.com Such a probe, adapted for zaltoprofen-related studies, could enable highly sensitive in vivo imaging of β-glucuronidase activity in animal models. bohrium.com
Colorimetric Probes: These probes utilize substrates that produce a colored product upon enzymatic cleavage, which can be quantified using spectrophotometry. nih.gov A common substrate is p-nitrophenyl β-D-glucuronide, which releases the chromophoric p-nitrophenol upon hydrolysis. nih.gov While generally less sensitive than fluorescent or bioluminescent methods, colorimetric assays are robust and suitable for high-throughput screening applications. researchgate.net
NMR-Based Probes: A more recent innovation involves using 19F NMR spectroscopy. A substrate like 4-fluorophenyl β-D-glucuronide can be used, where the fluorine signal shifts upon hydrolysis to release 4-fluorophenol. rsc.org This method is particularly valuable for analyzing samples that are opaque, colored, or contain endogenous fluorescent compounds that would interfere with other methods. rsc.org
The development of a diverse toolkit of such probes will enable researchers to study the enzymatic processing of glucuronides with greater precision in a wide array of complex biological samples. nih.gov
| Probe Type | Mechanism of Action | Detection Method | Key Advantage | Reference Example |
|---|---|---|---|---|
| Fluorometric | Enzymatic cleavage releases a fluorescent molecule. | Fluorometry (Plate Reader, Microscopy) | High sensitivity and suitability for real-time measurements. | Cleavage of a specific β-D-glucuronide substrate to release a fluorescent product. bioassaysys.comabcam.com |
| Bioluminescent | Enzymatic cleavage releases a luciferin (B1168401) substrate, generating light. | Bioluminescence Imaging | Exceptional sensitivity for in vivo imaging. | Glc-Luc probe releases D-luciferin upon cleavage by β-glucuronidase. bohrium.com |
| Colorimetric | Enzymatic cleavage releases a colored molecule (chromophore). | Spectrophotometry | Robust, cost-effective, and suitable for high-throughput screening. | p-Nitrophenyl β-D-glucuronide releases p-nitrophenol. nih.gov |
| NMR-Based | Enzymatic cleavage alters the chemical environment of a nucleus (e.g., 19F), causing a detectable shift in the NMR spectrum. | 19F Nuclear Magnetic Resonance Spectroscopy | Effective in colored, opaque, or fluorescently complex samples. | 4-fluorophenyl β-D-glucuronide releases 4-fluorophenol. rsc.org |
Advanced Computational Modeling of Zaltoprofen Glucuronide Interactions with Enzymes and Proteins
Computational modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, are becoming indispensable tools for predicting and understanding the interactions of metabolites like Zaltoprofen β-D-glucuronide at the atomic level. mdpi.comufms.br These in silico methods provide insights that are often difficult to obtain through experimental means alone, guiding further laboratory research. mdpi.com
Molecular Docking can be used to predict the preferred binding orientation of this compound when it interacts with a target protein, such as its primary metabolizing enzyme, UDP-glucuronosyltransferase 2B7 (UGT2B7), or plasma proteins like human serum albumin (HSA). ufms.brnih.govwikipedia.org By modeling the fit of the glucuronide into the active site of UGT2B7, researchers can hypothesize which amino acid residues are critical for binding and catalysis. This understanding is crucial for explaining the specificity of the glucuronidation process. researchgate.net
Molecular Dynamics (MD) Simulations take this a step further by simulating the movement of every atom in the system over time. nih.govresearchgate.net An MD simulation can reveal the dynamic behavior of the this compound-protein complex, showing how the protein's conformation might change upon binding and the stability of the interaction in a simulated aqueous environment. mdpi.comresearchgate.net For example, MD simulations could be used to:
Analyze the conformational changes in UGT2B7 when this compound is bound, providing clues about the catalytic mechanism.
Assess the stability of the covalent adducts that this compound may form with albumin, helping to understand the longevity and potential toxicological implications of these adducts. nih.gov
Explore the pathways of communication between different domains of a protein that are induced by the binding of the glucuronide. nih.gov
These computational approaches allow for the rapid screening of potential interactions and provide a detailed, dynamic picture of molecular events, accelerating the design of new experiments and the interpretation of existing data. ufms.br
Mechanistic Investigations of Enzyme-Substrate and Protein-Adduct Interactions
This compound, like other acyl glucuronides, is not an inert metabolite. It is a reactive electrophile that can covalently bind to nucleophilic sites on proteins, forming protein adducts. nih.govnih.gov This reactivity is a key area of future investigation, as the formation of such adducts has been hypothesized to be a potential cause of hypersensitivity reactions associated with some carboxylic acid-containing drugs. nih.gov
The primary enzyme responsible for the formation of this compound is UGT2B7. nih.gov Studies using cDNA-expressed human UGT isoforms have shown that UGT2B7 is the most active enzyme in catalyzing the glucuronidation of zaltoprofen. nih.gov Future mechanistic studies will aim to further characterize this enzyme-substrate interaction, exploring the precise kinetics and stereoselectivity of the reaction. researchgate.net
Once formed, this compound can form covalent adducts with proteins, particularly abundant ones like human serum albumin, through two primary mechanisms: researchgate.net
Transacylation (or Nucleophilic Displacement): The acyl group of the glucuronide is directly transferred to a nucleophilic residue (like lysine (B10760008) or cysteine) on the protein.
Glycation via Imine Formation: This is a more complex, multi-step process. First, the acyl group on the glucuronide undergoes intramolecular migration to different positions on the glucuronic acid sugar ring. This rearrangement can lead to the opening of the sugar ring to form a reactive aldehyde. This aldehyde then reacts with a primary amine group on a protein (e.g., the epsilon-amino group of a lysine residue) to form a Schiff base (or imine), which can then rearrange to form a stable adduct. nih.govnih.govresearchgate.netpnas.org
Advanced mass spectrometry techniques are critical for identifying these adducts in vivo. By isolating albumin from patients treated with drugs that form acyl glucuronides, researchers have been able to identify the exact sites of modification on the protein and confirm that glycation pathways, which retain the glucuronic acid moiety, do occur. nih.govnih.gov Future research on zaltoprofen will likely employ these targeted mass spectrometric approaches to determine if and how its glucuronide metabolite modifies proteins in humans.
Exploration of this compound in Specialized Biological Systems and Organoids Beyond Liver and Gut
While the liver is the primary site of drug metabolism, including the glucuronidation of zaltoprofen, understanding the compound's effects and disposition in other tissues is crucial for a complete picture of its pharmacology and toxicology. eurjanat.com The advent of organoid technology provides an unprecedented opportunity to study these processes in human-relevant, three-dimensional (3D) micro-tissues that mimic the complexity of native organs far better than traditional 2D cell cultures. nih.govresearchgate.netspringernature.com
Future research can leverage various organoid systems to investigate this compound:
Kidney Organoids: Since the kidneys are the primary route of excretion for zaltoprofen conjugates, kidney organoids are an invaluable tool. eurjanat.compatsnap.com These "mini-kidneys" can be derived from human pluripotent stem cells and contain structures like nephrons and glomeruli. nih.govastrazeneca.commdpi.com They can be used to study the transport and potential nephrotoxicity of this compound, providing insights into drug-induced kidney injury in a human-specific context. nih.govnih.gov
Brain Organoids: The potential for NSAIDs to affect the central nervous system warrants investigation. Brain organoids, which self-assemble into 3D structures resembling the developing human brain, can be used to assess the potential neurotoxicity of zaltoprofen and its glucuronide metabolite. wisc.edunih.govfrontiersin.org These models contain diverse neural cell types and can be used to screen for adverse effects on neuronal development, function, and viability. springernature.comfrontiersin.org
Neuroimmune Organoids: To explore more complex interactions, organoids can be co-cultured with other cell types. For instance, incorporating microglia (the resident immune cells of the brain) into brain organoids creates a neuroimmune model. nih.gov This system would allow researchers to investigate whether this compound can trigger neuroinflammatory responses, providing a more comprehensive assessment of its potential neurotoxicity. nih.gov
By moving beyond traditional liver- and gut-centric models, these advanced organoid systems will enable a more holistic understanding of how this compound is handled throughout the body and its potential impact on the function of specialized organs. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying Zaltoprofen β-D-Glucuronide in biological matrices?
- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing reference standards like Phenyl-β-D-glucuronide for calibration. Chromatographic separation typically employs reversed-phase C18 columns with mobile phases combining acetonitrile, water, and acetic acid. Internal standards (e.g., deuterated analogs) are critical for correcting matrix effects .
- Validation : Ensure linearity (R² >0.99), precision (RSD <15%), and recovery (>80%) across physiological concentrations. Include quality controls (QCs) at low, medium, and high concentrations to validate batch consistency .
Q. How is the structural identity of this compound confirmed in synthetic or isolated samples?
- Techniques : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies substitution patterns (e.g., β-D-glucuronide linkage at specific hydroxyl groups). Compare chemical shifts with literature data for analogous compounds, such as luteolin-7-O-β-D-glucuronide or kaempferol glucuronides .
- Supplementary Methods : High-resolution mass spectrometry (HRMS) confirms molecular formula (e.g., [M-H]⁻ ion for glucuronides). Purity (>95%) is validated via HPLC with UV detection at 240–280 nm .
Advanced Research Questions
Q. What experimental strategies address discrepancies in glucuronide metabolite quantification across analytical platforms?
- Root Cause Analysis : Cross-validate methods using certified reference materials (CRMs) and assess matrix effects (e.g., ion suppression in LC-MS). For example, compare results from LC-MS with enzymatic hydrolysis followed by free aglycone quantification .
- Standardization : Harmonize protocols using multi-laboratory studies and inter-laboratory comparisons. Reference materials like estradiol-17-glucuronide or mycophenolic acid acyl-β-D-glucuronide can serve as cross-platform calibrators .
Q. How should in vitro studies be designed to evaluate β-glucuronidase-mediated hydrolysis of this compound?
- Enzymatic Assays : Incubate the glucuronide with β-glucuronidase (e.g., from E. coli) at pH 5.0 and 37°C. Monitor hydrolysis kinetics via time-course LC-MS or fluorometric substrates like 6-bromo-2-naphthyl β-D-glucuronide .
- Inhibition Studies : Co-incubate with selective inhibitors (e.g., N-(n-butyl)deoxygalactonojirimycin) to confirm enzyme specificity. Use hepatocyte models (e.g., rat SCRH cells) to simulate physiological conditions .
Q. What pharmacokinetic considerations are critical for studying this compound in vivo?
- Study Design : Conduct single- and multiple-dose trials in animal/human models. Measure plasma concentrations of both parent drug and glucuronide using validated LC-MS. Key parameters include tₘₐₓ (time to peak concentration), t₁/₂ (elimination half-life), and AUC (area under the curve) .
- Enzyme Interactions : Investigate uridine diphosphate-glucuronosyltransferase (UGT) isoforms (e.g., UGT1A9, UGT2B7) responsible for glucuronidation using recombinant enzyme assays. Compare metabolic rates with known substrates like dapagliflozin-3-O-β-D-glucuronide .
Data Interpretation and Validation
Q. How can researchers resolve conflicting data on the biological activity of this compound?
- Controlled Replication : Standardize cell culture conditions (e.g., hepatocyte isolation protocols, serum-free media) to minimize variability. For cytotoxicity assays, use multiple cancer cell lines (e.g., HepG2, MCF-7) and validate via ATP-based viability tests .
- Meta-Analysis : Aggregate data from independent studies, applying statistical tools (e.g., mixed-effects models) to account for inter-study heterogeneity. Cross-reference with structurally similar glucuronides (e.g., apigenin-7-O-β-D-glucuronide) to identify structure-activity trends .
Q. What methodologies ensure robust detection of glucuronide degradation products during stability studies?
- Forced Degradation : Expose this compound to stress conditions (e.g., pH 1–13, 40–60°C). Analyze degradation products via LC-MS/MS and NMR to identify hydrolyzed aglycones or isomerized forms .
- Storage Recommendations : Store lyophilized samples at -80°C in amber vials to prevent photodegradation. For solutions, use acetonitrile or DMSO to inhibit enzymatic activity .
Ethical and Regulatory Compliance
Q. How should researchers address regulatory requirements for publishing glucuronide-related data?
- Documentation : Include detailed experimental protocols, purity certificates (COA), and spectral data (NMR, HRMS) in supplementary materials. Reference pharmacopeial standards (e.g., USP) where applicable .
- Ethical Reporting : Disclose all conflicts of interest and adhere to guidelines for animal/human studies (e.g., OECD test protocols, IRB approvals). Avoid claims about therapeutic efficacy without in vivo validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
